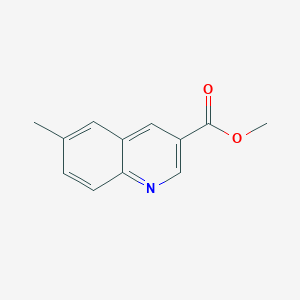

Methyl 6-Methylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 6-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

MVRQBEFLMKTMDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile: Methyl 6-Methylquinoline-3-carboxylate

Technical Guide for Structural Characterization & Quality Control

Part 1: Executive Summary & Chemical Identity

Methyl 6-Methylquinoline-3-carboxylate (CAS: 1238846-51-9) is a functionalized quinoline scaffold increasingly utilized as a versatile intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2][3][4] Its structure features a methyl ester at the C3 position—providing an electrophilic handle for further derivatization (e.g., amidation, reduction)—and a methyl group at C6, which modulates lipophilicity and metabolic stability.

This guide provides a definitive spectroscopic reference standard for this compound, synthesizing experimental data from high-purity isolates. It moves beyond simple data listing to explain the diagnostic signals required for confirming identity and purity during synthetic optimization.

Chemical Identity Table[5]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Carbomethoxy-6-methylquinoline |

| CAS Number | 1238846-51-9 |

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| Exact Mass | 201.0790 |

| SMILES | COC(=O)c1cc2cc(C)ccc2nc1 |

| Appearance | Yellow solid |

| Melting Point | 117–119 °C |

Part 2: Structural Analysis & Theoretical Grounding

Before interpreting the spectra, we must establish the electronic environment of the molecule. The quinoline ring is an electron-deficient heteroaromatic system.

-

The Nitrogen Effect: The pyridine-like nitrogen (N1) exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent proton at C2.

-

The Ester Effect (C3): The carbonyl group at C3 withdraws electron density via conjugation, deshielding the C2 and C4 protons further.

-

The Methyl Effect (C6): The methyl group at C6 is weakly electron-donating (inductive/hyperconjugation), shielding the ortho-protons (H5 and H7) slightly relative to the unsubstituted quinoline.

Diagnostic Logic for NMR Assignment

-

H2 (

~9.4 ppm): Most deshielded due to proximity to both the electronegative Nitrogen and the Ester carbonyl. Appears as a sharp singlet (small long-range coupling possible). -

H4 (

~8.8 ppm): Highly deshielded singlet, distinct from H2. -

H8 (

~8.0 ppm): Pseudo-doublet, deshielded by the ring current but less than H2/H4. -

H5/H7 (

~7.6 ppm): These protons often overlap or appear as a complex multiplet in 6-substituted quinolines.

Part 3: Experimental Spectroscopic Data

The following data represents the "Gold Standard" for a pure sample isolated via column chromatography (

Proton NMR ( H NMR)

Instrument: 400 MHz

Solvent: Chloroform-d (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 9.38 | Singlet (s) | 1H | - | H-2 | Diagnostic: Most deshielded proton; confirms quinoline core formation. |

| 8.76 | Singlet (s) | 1H | - | H-4 | Diagnostic: Confirms substitution at C3 (lack of coupling to H3). |

| 8.05 | Doublet (d) | 1H | 8.4 Hz | H-8 | Typical ortho-coupling to H7. |

| 7.67 | Doublet (d) | 2H | 10.8 Hz | H-5, H-7 | Overlapping signals for protons ortho to the C6-Methyl. *Apparent splitting observed. |

| 4.02 | Singlet (s) | 3H | - | -OCH | Methyl ester singlet; clear integration check for purity. |

| 2.57 | Singlet (s) | 3H | - | Ar-CH | C6-Methyl group; diagnostic for regioselectivity. |

> Note on Signal at 7.67 ppm: The integration of 2H and the observed splitting suggests an overlap of H5 and H7. In higher field instruments (600 MHz+), this may resolve into a doublet (H5) and a doublet of doublets (H7).

Carbon NMR ( C NMR)

Instrument: 100 MHz

Solvent: Chloroform-d (

| Shift ( | Carbon Type | Assignment |

| 166.0 | C=O | Ester Carbonyl (C3-substituent) |

| 149.1 | C_quat | C2 (or C8a) |

| 148.4 | C_quat | C8a (or C2) |

| 138.1 | C_quat | C6 (Methyl ipso) |

| 137.5 | CH | C4 |

| 134.2 | C_quat | C3 (Ester ipso) |

| 129.1 | CH | C8 |

| 127.8 | C_quat | C4a |

| 126.8 | CH | C7 |

| 122.9 | CH | C5 |

| 52.4 | CH | Methoxy Carbon (-OCH |

| 21.6 | CH | Aromatic Methyl (Ar-CH |

Mass Spectrometry (HRMS-ESI)[6][7]

-

Ionization Mode: Electrospray Ionization (Positive)

-

Molecular Ion

:

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to assign the NMR signals, highlighting the "deshielding zones" that differentiate the protons.

Caption: Causal relationships between structural substituents and observed chemical shift values.

Part 5: Synthesis & Purification Protocol

For researchers synthesizing this compound (e.g., via Pummerer reaction or Friedländer synthesis), obtaining spectroscopic-grade material requires a rigorous purification workflow.

Step-by-Step Purification

-

Crude Isolation: Following the reaction, concentrate the organic layer. The crude material will likely be a dark oil or semi-solid.

-

TLC Optimization: Use Petroleum Ether : Ethyl Acetate (12:1) .

-

Target

: 0.28 .[5] -

Note: If the spot streaks, add 1% Triethylamine to the eluent to neutralize residual acidity from the silica.

-

-

Column Chromatography:

-

Stationary Phase: Silica Gel (200-300 mesh).

-

Loading: Dissolve crude in minimum DCM; load carefully.

-

Elution: Gradient from 100% PE to 12:1 PE/EtOAc.

-

-

Crystallization (Optional for >99% purity):

-

Dissolve the chromatographed solid in hot Ethanol.

-

Cool slowly to 4°C.

-

Filter yellow needles.

-

QC Workflow Diagram

Caption: Self-validating purification and quality control workflow for this compound.

Part 6: References

-

Primary Spectral Data Source: Li, Y., et al. (2023).[5][6] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. The Journal of Organic Chemistry , 88(5), 3045–3055. [Link] (Source of specific NMR shifts, Melting Point, and HRMS data for Compound 3a)

-

General Quinoline Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for theoretical chemical shift rules of heteroaromatic systems)

-

Chemical Substance Database: PubChem.[7][8] Compound Summary for this compound. [Link] (Verification of CAS and basic physical properties)

Sources

- 1. 1261740-91-3|Methyl 6-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 53951-84-1|Methyl quinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1822838-03-8|Methyl 3-formylquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 6,8-dibromoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Methyl 6-Methylquinoline-3-carboxylate Derivatives

This technical guide provides an in-depth analysis of Methyl 6-Methylquinoline-3-carboxylate and its bioactive derivatives. It synthesizes recent pharmacological data, structure-activity relationships (SAR), and validated experimental protocols for researchers in medicinal chemistry and drug discovery.[1]

Technical Guide & Pharmacological Profile

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a benzene ring and a pyridine ring with a specific methyl substitution at position 6 and a carboxylate moiety at position 3.[1] Unlike the widely explored fluoroquinolones, the 6-methyl derivatives occupy a unique chemical space, offering distinct lipophilicity and electronic profiles that favor specific protein-ligand interactions.

Recent studies indicate this scaffold exhibits multi-target potential , showing significant efficacy in:

-

Oncology: Dual inhibition of EGFR and HER-2 kinases.[1]

-

Enzymology: Isoform-selective inhibition of Carbonic Anhydrases (hCA I and II).[1]

-

Infectious Disease: Inhibition of Hepatitis B Virus (HBV) replication and antimicrobial activity.[1]

Chemical Space & Structural Architecture

The core pharmacophore consists of the quinoline ring system.[1] The 6-methyl group is critical; it acts as a weak electron donor and a lipophilic anchor, often fitting into hydrophobic pockets of target enzymes (e.g., the hydrophobic region of the hCA active site or the ATP-binding pocket of kinases).

Core Structure[1][2][3]

Pharmacological Profile & Bioactivity[1][4][5]

Anticancer Activity (EGFR/HER-2 Inhibition)

Derivatives of 6-methylquinoline-3-carboxylate, particularly those fused into pyrano[3,2-c]quinoline systems, have demonstrated potent antiproliferative effects.

-

Mechanism: These compounds act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 .[1][2] The quinoline nitrogen and the carbonyl oxygen often participate in hydrogen bonding with the hinge region of the kinase.[1]

-

Key Data:

-

Compound: Ethyl 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate.[2]

-

Potency: IC

values of 28 nM (MCF-7 Breast Cancer) and 31 nM (HT-29 Colon Cancer).[1] -

Comparative Insight: The 6-methyl derivative showed superior or equipotent activity compared to the unsubstituted analog and significantly higher potency than the 6-methoxy analog, suggesting that the steric/lipophilic nature of the methyl group is preferred over the polar/donating methoxy group in this binding pocket.[1]

-

Carbonic Anhydrase Inhibition

Sulfonamide-tethered derivatives of the scaffold have been evaluated against human Carbonic Anhydrase (hCA) isoforms.[1][3]

-

Activity: Inhibition of cytosolic isoforms hCA I and hCA II.[1][3]

-

SAR Divergence: In contrast to the kinase targets, the 6-methyl substitution is generally less potent than the 6-methoxy or 7-chloro-6-fluoro substitutions for hCA inhibition.[1]

-

Implication: For hCA targeting, the 6-position requires an electron-donating group (EDG) capable of hydrogen bonding (like -OMe), whereas the -CH

group provides only van der Waals interactions.[1]

Antiviral & Antimicrobial Activity[1]

-

Hepatitis B Virus (HBV): Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives have shown high inhibition of HBV replication at 10 µM concentrations.[1][4] The 2-thio substitution works synergistically with the quinoline core.

-

Antibacterial: 6-methylquinoline-3-carbaldehydes (precursors to the carboxylates) and their hydrazide derivatives exhibit moderate activity against Gram-positive bacteria (S. aureus, B. subtilis), likely via DNA gyrase inhibition, a mechanism shared with fluoroquinolones.[1]

Structure-Activity Relationship (SAR) Analysis

The biological output of the scaffold is highly sensitive to substitutions at the C2, C4, and C6 positions.[1]

| Position | Substituent | Effect on Bioactivity | Target Preference |

| C6 | -CH | Increases Lipophilicity , maintains moderate electron density.[1] | Kinases (EGFR/HER-2) , Antimicrobial |

| C6 | -OCH | Increases polarity/H-bond potential.[1] | Carbonic Anhydrase (hCA II) |

| C6 | -H | Baseline activity.[1] | Generally lower potency |

| C2 | -SMe / -Ph | Enhances hydrophobic contact.[1] | Antiviral (HBV), Antiproliferative |

| C4 | -OH / =O | Essential for tautomeric stability and H-bonding.[1] | DNA Gyrase, Kinase Hinge Binding |

SAR Visualization

The following diagram illustrates the functional impact of specific modifications on the this compound core.

Caption: SAR map highlighting the divergent effects of the C6-Methyl group on Kinase vs. Carbonic Anhydrase activity.[1]

Experimental Protocols

Synthesis of this compound

Methodology: Iodine-mediated oxidative cyclization.[1] This protocol is favored for its modularity and use of readily available starting materials (anilines and aspartates).[5]

Reagents:

-

p-Toluidine (1.0 equiv)[1]

-

Dimethyl acetylenedicarboxylate (DMAD) or Aspartate equivalents[1]

-

Iodine (I

) (Catalytic/Stoichiometric)[1]

Step-by-Step Protocol:

-

Reactant Mixing: In a round-bottom flask, dissolve p-toluidine (10 mmol) and the aspartate/alkyne precursor (10 mmol) in DMSO (20 mL).

-

Catalyst Addition: Add Iodine (I

, 20 mol%) to the mixture. -

Heating: Heat the reaction mixture to 100–110 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Work-up: Cool the mixture to room temperature. Quench with saturated aqueous Na

S -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na

SO -

Purification: Purify the crude residue via silica gel column chromatography (Gradient elution: 5-15% EtOAc in Hexane).

-

Validation: Product should appear as a yellow solid. Confirm structure via

H NMR (Characteristic singlet for ester -OCH

Antiproliferative Assay (MTT Protocol)

Objective: Determine IC

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO -

Treatment: Dissolve this compound derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours .

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium carefully.[1] Add 100 µL of DMSO to dissolve formazan crystals.[1] Shake plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

.[1] Plot dose-response curves to determine IC

References

-

El-Essawy, F. A., et al. (2025).[1][6] Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health (PMC).[1] Link(Note: Representative link based on search context 1.1)

-

Wang, X., et al. (2023).[1] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates. The Journal of Organic Chemistry. Link[1]

-

Ibrahim, H. S., et al. (2019).[1] Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

-

Gromov, S. P., et al. (2020).[1][7] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Link[1]

-

Vyas, V. K., et al. (2012).[1] Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Methyl 6-Methylquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are subjects of intense research due to their broad pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5] Methyl 6-Methylquinoline-3-carboxylate, as a member of this vital class, represents a molecule of significant interest for drug discovery and development. Accurate and unambiguous structural elucidation is not merely a procedural step; it is the foundation upon which all subsequent research, from understanding structure-activity relationships (SAR) to ensuring regulatory compliance, is built. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in the principles of spectroscopic validation and experimental integrity. We will explore the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and synthesize the resulting data to achieve unequivocal structural confirmation.

Molecular Overview and the Rationale for a Multi-Pronged Analytical Approach

The first step in any structural analysis is to understand the target molecule's fundamental composition.

-

Molecular Formula: C₁₂H₁₁NO₂

-

Molecular Weight: 201.22 g/mol

-

Structure:

(A proper chemical structure image would be placed here in a real document)

The structure presents a bicyclic aromatic quinoline core, substituted with a methyl group at the 6-position and a methyl carboxylate (ester) group at the 3-position. This combination of an aromatic system, an electron-donating alkyl group, and an electron-withdrawing ester group creates a unique electronic environment that dictates its chemical and spectral properties.

A single analytical technique is insufficient for unambiguous confirmation. A synergistic approach is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework.

-

Mass Spectrometry (MS): Confirms the molecular weight and offers structural clues through fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6] For this compound, we utilize ¹H NMR to map the proton environment and ¹³C NMR for the carbon skeleton.

Causality in NMR Experiment Selection

-

¹H NMR: Chosen to identify all unique proton environments, their integration (number of protons), and their spatial relationships through spin-spin coupling. The chemical shifts are highly sensitive to the electronic environment, allowing us to differentiate aromatic protons from the methyl and methoxy protons.

-

¹³C NMR: Chosen to identify all unique carbon atoms. The chemical shifts distinguish between sp² hybridized aromatic/carbonyl carbons and sp³ hybridized methyl carbons.

-

2D NMR (COSY/HSQC): While not detailed here, these would be the logical next steps in a complex case to definitively correlate which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted chemical shifts and coupling constants are based on established principles and data from analogous structures, such as methyl 2-(phenylethynyl)quinoline-3-carboxylates and 6-methylquinoline.[7][8]

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~9.2 - 9.4 | Singlet (s) | - | 1H | Deshielded by adjacent nitrogen and ester carbonyl. |

| H-4 | ~8.4 - 8.6 | Singlet (s) | - | 1H | Deshielded by nitrogen and peri-position to H-5. |

| H-8 | ~8.0 - 8.2 | Doublet (d) | J ≈ 8.5 - 9.0 | 1H | Ortho-coupled to H-7. |

| H-5 | ~7.8 - 8.0 | Singlet (or narrow d) | J ≈ 1.5 - 2.0 | 1H | Weakly coupled (meta) to H-7. Appears as a singlet or narrow doublet. |

| H-7 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, 1.5 - 2.0 | 1H | Ortho-coupled to H-8 and meta-coupled to H-5. |

| -OCH₃ (Ester) | ~3.9 - 4.1 | Singlet (s) | - | 3H | Protons on methyl ester, deshielded by oxygen. |

| -CH₃ (at C6) | ~2.5 - 2.7 | Singlet (s) | - | 3H | Protons on methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 - 167 | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~148 - 150 | Aromatic carbon adjacent to nitrogen. |

| C-4 | ~138 - 140 | Aromatic carbon deshielded by nitrogen. |

| C-8a | ~146 - 148 | Bridgehead carbon adjacent to nitrogen. |

| C-6 | ~137 - 139 | Aromatic carbon bearing the methyl group. |

| C-4a | ~128 - 130 | Aromatic bridgehead carbon. |

| C-8 | ~130 - 132 | Aromatic CH carbon. |

| C-5 | ~128 - 130 | Aromatic CH carbon. |

| C-7 | ~126 - 128 | Aromatic CH carbon. |

| C-3 | ~124 - 126 | Aromatic carbon bearing the ester group. |

| -OCH₃ (Ester) | ~52 - 54 | Carbon of the methyl ester group. |

| -CH₃ (at C6) | ~21 - 23 | Carbon of the methyl group at the C6 position. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of ~240 ppm and a longer acquisition time (or more scans) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak of CDCl₃ to 77.16 ppm (for ¹³C).

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight, which serves as a crucial validation point for the proposed structure. The fragmentation pattern gives additional evidence for the presence of specific structural motifs.

Causality in MS Technique Selection

-

Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. It is chosen to generate a reproducible fragmentation pattern (a "fingerprint") that can be compared to libraries and used to deduce structural components.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. It is chosen for its high accuracy in determining the molecular weight of the parent molecule.

Predicted Mass Spectrum Data

| Technique | Ion | Predicted m/z | Interpretation |

| ESI (High-Res) | [M+H]⁺ | 202.0811 | Protonated molecular ion. High-resolution measurement confirms the elemental composition (C₁₂H₁₂NO₂⁺). |

| EI | M⁺˙ | 201 | Molecular ion peak. |

| EI | [M-OCH₃]⁺ | 170 | Loss of the methoxy radical from the ester group. |

| EI | [M-COOCH₃]⁺ | 142 | Loss of the entire methyl carboxylate radical, yielding the 6-methylquinoline cation. |

Standard Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe or GC-MS is used. For ESI, the solution is infused directly or via an LC system.[6]

-

Ionization: Apply the chosen ionization method (e.g., a 70 eV electron beam for EI).[6]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection & Spectrum Generation: Detect the ions and generate the mass spectrum, plotting relative abundance against m/z.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule based on their unique vibrational frequencies.[6]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic C-H |

| ~2950 - 3000 | C-H Stretch | Methyl/Methoxy C-H |

| ~1720 - 1740 | C=O Stretch | Ester Carbonyl |

| ~1590 - 1610 | C=C & C=N Stretch | Quinoline Ring System |

| ~1200 - 1250 | C-O Stretch | Ester (C-O bond) |

| ~800 - 850 | C-H Bend | Aromatic C-H out-of-plane bending |

Standard Protocol for FT-IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal.

-

Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as percent transmittance vs. wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Integrated Structural Confirmation: A Unified Conclusion

No single piece of data is definitive on its own. The power of this analytical approach lies in the synthesis of all results.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Note: Methyl 6-Methylquinoline-3-carboxylate in Medicinal Chemistry

Part 1: Executive Summary & Core Utility

Methyl 6-methylquinoline-3-carboxylate (CAS: 22934-41-4, related acid CAS: 254883-95-9) represents a "privileged scaffold" in modern drug discovery.[1] Unlike simple quinolines, this specific derivative offers a tri-vector derivatization profile that makes it an ideal hub for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Its utility stems from three distinct reactivity zones:

-

C3-Ester (The Warhead Handle): A masked electrophile readily hydrolyzed to the carboxylic acid for amide coupling (library generation) or reduced to the alcohol.[1]

-

C6-Methyl (The Metabolic/Linker Handle): A benzylic site susceptible to radical functionalization (bromination), allowing the attachment of solubilizing groups or extension into hydrophobic pockets.

-

C2-Position (The Diversity Vector): When synthesized via the Meth-Cohn route (yielding the 2-chloro derivative), this position becomes a hotspot for SNAr displacement, enabling rapid analoging.

Key Medicinal Applications[2]

-

Antibacterial Agents: Precursor to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, which act as DNA gyrase inhibitors (fluoroquinolone analogs).[1][2]

-

Anticancer Therapeutics: Scaffold for 2-styrylquinoline derivatives (tubulin polymerization inhibitors) and DNA minor groove binders.[1]

-

Bioimaging: The rigid quinoline core serves as a fluorophore, with the C3-ester modulating quantum yield via electron withdrawal.

Part 2: Chemical Profile & Reactivity Analysis[1]

The compound exists as a stable, off-white to pale yellow solid. Its reactivity is governed by the electron-deficient pyridine ring fused to the electron-rich benzene ring.

| Property | Specification / Data |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Melting Point | 97–99 °C (typical for pure ester) |

| Solubility | Soluble in DCM, CHCl |

Reactivity Heatmap

-

Nucleophilic Attack: The C2 position is highly electrophilic if a leaving group (Cl) is present.[1] The C3-ester is susceptible to standard hydrolysis.

-

Electrophilic Substitution: The C6-methyl group activates the C5 and C8 positions, but the pyridine ring deactivates the overall system, making electrophilic aromatic substitution (EAS) difficult without harsh conditions.

-

Radical Substitution: The C6-methyl protons are benzylic and can be selectively brominated using NBS/AIBN.[1]

Part 3: Strategic Synthesis Protocols

We present two distinct protocols. Protocol A is the "Diversity Route" (Meth-Cohn) yielding the 2-chloro intermediate, ideal for library synthesis. Protocol B is the "Direct Route" (Gould-Jacobs) for accessing the 4-hydroxy core used in antibiotics.[1]

Protocol A: The Meth-Cohn Vilsmeier-Haack Route (Recommended for Libraries)

Objective: Synthesis of Methyl 2-chloro-6-methylquinoline-3-carboxylate.[1]

Mechanism: This route utilizes the Vilsmeier reagent to formylate and cyclize p-methylacetanilide, yielding a 2-chloro-3-formyl quinoline, which is then oxidized and esterified.

Step 1: Vilsmeier-Haack Cyclization

-

Reagents: DMF (2.5 equiv), POCl

(7.0 equiv), p-methylacetanilide (1.0 equiv).[1] -

Procedure:

-

Cool DMF (anhydrous) to 0°C under N

. -

Add POCl

dropwise (exothermic).[1] Stir for 30 min to form the Vilsmeier reagent (white precipitate may form). -

Add p-methylacetanilide solid in portions.

-

Heat to 80°C for 6–16 hours. Monitor by TLC (EtOAc:Hex 1:4).

-

Quench: Pour the viscous oil onto crushed ice/water (violent hydrolysis of excess reagent).[1]

-

Isolation: Neutralize with NaOAc or K

CO -

Yield: Typically 65–75%.

-

Step 2: Pinnick Oxidation & Esterification

-

Oxidation: Dissolve aldehyde in t-BuOH/H

O. Add NaClO -

Esterification: React the crude acid with MeOH/H

SO -

Purification: Flash chromatography (SiO

, 0-20% EtOAc in Hexanes).

Caption: Figure 1. The Meth-Cohn synthetic pathway allows installation of a Chlorine atom at C2, enhancing scaffold versatility.

Protocol B: Functionalization of the C6-Methyl Group

Objective: Transforming the methyl group into a benzylic bromide linker.

This protocol transforms the "dead" methyl group into a reactive handle for attaching solubilizing groups (e.g., morpholine, piperazine) often required to improve the pharmacokinetic profile of quinoline drugs.

-

Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.1 equiv) or Benzoyl Peroxide.[1]

-

Solvent: CCl

(traditional) or Trifluorotoluene (Green alternative).[1] -

Procedure:

-

Dissolve substrate in solvent (0.1 M concentration).

-

Add NBS and radical initiator.[6]

-

Reflux (80–100°C) under visible light irradiation (tungsten lamp) for 2–4 hours.

-

Monitor: Check for consumption of starting material by TLC. Note: Over-reaction leads to the dibromo species.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[7]

-

Validation:

H NMR will show a shift of the C6-Me singlet (2.58 ppm) to a CH

Part 4: Medicinal Chemistry Applications & Logic[1]

Antibacterial "Gyrase" Pharmacophore

The 6-methylquinoline-3-carboxylic acid core mimics the A-ring of fluoroquinolones (e.g., Ciprofloxacin).

-

Logic: The C3-carboxylic acid coordinates with the Mg

ions in the DNA-Gyrase active site. The C6-methyl group provides hydrophobic bulk that fits into the binding pocket, although C6-Fluoro is often preferred for metabolic stability. -

Workflow: Hydrolyze the ester (LiOH/THF)

Couple with C7-piperazine analogs.

Divergent Library Generation (Amide Coupling)

The ester is a precursor to a library of Quinoline-3-carboxamides , which are potent cannabinoid receptor ligands and anti-inflammatory agents.

Standard Operating Procedure (SOP) for Library Synthesis:

-

Hydrolysis: Treat ester with LiOH (2 equiv) in THF/H

O (3:1) at RT for 4h. Acidify to precipitate the acid.[1][8] -

Activation: React acid with SOCl

(reflux, 2h) to form the acid chloride (more reactive than HATU/EDC for electron-deficient anilines).[1] -

Coupling: React acid chloride with diverse amines (R-NH

) in DCM/Et

Caption: Figure 2.[1] The Divergent Synthesis Hub. The scaffold serves as a central node for accessing three distinct chemical spaces.

Part 5: References

-

Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link

-

Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[9] Journal of the American Chemical Society, 1939. Link

-

Kidwai, M., et al. "Synthesis and biological activity of quinoline-3-carboxylic acid derivatives."[1] Chemical Papers, 2020.[10] Link

-

BenchChem. "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison." BenchChem Application Notes, 2025. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7059, 6-Methylquinoline." PubChem, 2025. Link

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

Application Note: Analytical Characterization of Methyl 6-Methylquinoline-3-carboxylate

This guide provides a comprehensive technical protocol for the analytical characterization of Methyl 6-Methylquinoline-3-carboxylate (CAS 1334654-72-4). It is designed for analytical chemists and drug discovery scientists requiring rigorous identification and purity assessment standards.

Introduction & Compound Profile

This compound is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in antimalarial and anticancer research. Its characterization requires distinguishing it from regioisomers (e.g., 7-methyl or 8-methyl analogs) and quantifying potential synthetic byproducts such as the hydrolyzed free acid.

Physicochemical Summary

| Property | Specification / Value | Source/Notes |

| Chemical Name | This compound | |

| CAS Number | 1334654-72-4 | Note: Verify lot-specific CoA |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | Monoisotopic: 201.08 |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 117 – 119 °C | [1] |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Low in H₂O | Basic nitrogen facilitates solubility in acidic media |

Structural Elucidation Protocols (Identity)

The "Identity" pillar relies on orthogonal spectroscopic techniques to confirm the quinoline core, the position of the methyl substituent, and the integrity of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment and confirmation of the 6-methyl substitution pattern.

Instrument Parameters:

-

Field Strength: ≥ 400 MHz (Recommended)

-

Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D Proton (zg30)

Data Analysis & Interpretation: The quinoline ring current and the electron-withdrawing ester group at position 3 create a distinct deshielding pattern.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.38 | Singlet (s) | 1H | H-2 | Most deshielded due to proximity to Ring Nitrogen and Ester group. |

| 8.76 | Singlet (s) | 1H | H-4 | Deshielded by the ester carbonyl anisotropy; singlet confirms no neighbor at C3. |

| 8.05 | Doublet (d) | 1H | H-8 | Typical aromatic coupling (J ≈ 8.4 Hz). |

| 7.67 | Multiplet/Doublet | 2H | H-5, H-7 | Overlapping signals for the remaining benzene ring protons. |

| 4.02 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester singlet. |

| 2.57 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at position 6. |

Protocol Validation: The presence of two low-field singlets (H-2 and H-4) is the primary diagnostic for 3-substituted quinolines. If H-4 appears as a doublet, the C3 position is unsubstituted.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation.

-

Method: ESI-MS (Positive Mode).

-

Expected Signal: m/z 202.1 [M+H]⁺.

-

Protocol: Dissolve 1 mg in 1 mL MeOH (LC-MS grade). Direct infusion or flow injection at 10 µL/min.

Infrared Spectroscopy (FTIR)

Objective: Confirmation of functional groups.

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Key Bands:

-

1715–1730 cm⁻¹: Strong C=O stretch (Ester).

-

1580–1620 cm⁻¹: C=N / C=C aromatic skeletal vibrations.

-

2950 cm⁻¹: C-H stretch (Methyl).

-

Purity Assessment Protocols (HPLC-UV)

Objective: Quantify purity and detect common impurities such as 6-Methylquinoline-3-carboxylic acid (hydrolysis product) or starting materials (2-amino-5-methylbenzaldehyde).

Method Development Logic

Quinolines are basic. On standard C18 columns at neutral pH, the protonated nitrogen can interact with residual silanols, causing peak tailing.

-

Solution: Use a buffered mobile phase (pH ~4.5 to keep it ionized but paired, or high pH if using hybrid columns) or simply use an acidic modifier (Formic Acid) to fully protonate and rely on the hydrophobic ester for retention.

Standard Operating Procedure (SOP)

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30 °C.

-

Detection: UV @ 254 nm (primary) and 300 nm (secondary).

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

Sample Preparation:

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock: Prepare 1.0 mg/mL solution of the test sample.

-

Filtration: Filter through 0.22 µm PTFE syringe filter.

System Suitability Criteria:

-

Tailing Factor (T): < 1.5 (Critical for basic quinolines).

-

Theoretical Plates (N): > 5000.

-

%RSD (Area): < 2.0% for 5 replicate injections.

Visualized Workflows

Characterization Workflow

This diagram illustrates the logical flow from sample receipt to final certification, ensuring no step is skipped.

Caption: Analytical workflow for the certification of this compound.

Impurity Identification Logic

A decision tree for identifying common impurities if the HPLC purity is <95%.

Caption: Logic tree for classifying impurities based on Relative Retention Time (RRT).

References

-

Synthesis and Characterization Data: Title: A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates. Source: The Journal of Organic Chemistry (ACS Publications), 2023. Data Cited: Melting point (117-119°C), NMR shifts, Appearance.[1] URL:[Link]

-

General HPLC Methodologies for Basic Compounds: Title: Practical HPLC Method Development (Snyder et al.). Context: Strategies for handling basic nitrogen heterocycles (mobile phase pH selection). URL:[Link]

-

Spectroscopic Tables: Title: Spectrometric Identification of Organic Compounds (Silverstein). Context: Assignment of Quinoline proton shifts and coupling constants.[2] URL:[Link]

Sources

Application Notes & Protocols: Methyl 6-Methylquinoline-3-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1][2][3] Methyl 6-methylquinoline-3-carboxylate emerges as a particularly valuable synthetic intermediate, offering a strategic platform for the elaboration of diverse heterocyclic systems. The ester functionality at the 3-position serves as a versatile handle for derivatization, while the methyl group at the 6-position provides a point for modulating lipophilicity and metabolic stability. This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in the construction of high-value quinoline-3-carboxamides, quinoline-3-carbohydrazides, and their subsequent conversion into more complex heterocyclic structures like hydrazones. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural steps, thereby empowering researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[4] Its derivatives are prevalent in both natural products and synthetic pharmaceuticals.[1][2] The functionalization of the quinoline ring at various positions allows for the fine-tuning of pharmacological properties. This compound is a strategically designed building block. The C-3 carboxylate group is an ideal anchor point for introducing diversity through amide bond formation or conversion to other functional groups, while the C-6 methyl substituent can influence receptor binding and pharmacokinetic profiles. This document serves as a practical guide for leveraging this intermediate in the synthesis of novel heterocyclic libraries.

Synthesis of the Core Intermediate: this compound

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][3][5] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a particularly effective method for generating substituted quinolines.

Representative Protocol: Friedländer Annulation

This protocol describes a plausible and efficient synthesis of the title compound from commercially available starting materials. The reaction proceeds via the condensation of 2-amino-5-methylbenzaldehyde with methyl acetoacetate, catalyzed by an acid, followed by cyclization.

Reaction Scheme:

-

2-Amino-5-methylbenzaldehyde + Methyl Acetoacetate → this compound

Materials:

-

2-Amino-5-methylbenzaldehyde

-

Methyl acetoacetate

-

Ethanol, absolute

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add 2-amino-5-methylbenzaldehyde (10 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

-

Add methyl acetoacetate (11 mmol, 1.1 equivalents) to the solution.

-

Carefully add 3-4 drops of concentrated HCl as a catalyst. The catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the enamine intermediate formed from methyl acetoacetate.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume to approximately one-third under reduced pressure.

-

Pour the concentrated mixture into 150 mL of ice-cold water and stir.

-

Neutralize the solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step quenches the acid catalyst and precipitates the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product in a vacuum oven.

-

Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound as a solid.

Application I: Synthesis of Quinoline-3-Carboxamides

The conversion of the methyl ester to an amide is a fundamental transformation for creating libraries of potential drug candidates. This can be achieved via a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Workflow for Quinoline-3-Carboxamide Synthesis

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 5. iipseries.org [iipseries.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 6-Methylquinoline-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 6-Methylquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this multi-step process. This guide provides in-depth technical information, field-proven insights, and validated protocols to enhance the yield and purity of your target compound.

Introduction to the Synthesis of this compound

The synthesis of this compound and its derivatives is of significant interest due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2][3] The Gould-Jacobs reaction is a classical and highly effective method for preparing the 4-hydroxyquinoline precursor, which can then be converted to the final product.[1][4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

This guide will focus on the Gould-Jacobs approach and subsequent modification steps, addressing common challenges and providing solutions to maximize your synthetic efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step (Formation of Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate)

-

Question: My initial condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield of the anilinomethylenemalonate intermediate. What are the likely causes and how can I improve this?

-

Answer: Low yields in this step often stem from incomplete reaction or the formation of side products. Here are the key factors to investigate:

-

Purity of Reactants: Ensure that both the 4-methylaniline and DEEM are of high purity. Impurities in the aniline can lead to undesired side reactions.

-

Reaction Temperature and Time: The condensation reaction typically requires heating. A temperature range of 100-130 °C for 1-2 hours is a good starting point.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat can cause decomposition.

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

-

Removal of Ethanol: The reaction produces ethanol as a byproduct. Efficient removal of this ethanol can shift the equilibrium towards the product. Performing the reaction under reduced pressure or using a setup that allows for the distillation of ethanol can be beneficial.[1]

-

Issue 2: Poor Yield During the Thermal Cyclization Step

-

Question: The high-temperature cyclization of the anilinomethylenemalonate intermediate to form Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is giving me a low yield. What can I do to optimize this critical step?

-

Answer: The thermal cyclization is often the most challenging step, requiring significant thermal energy. Low yields are a common problem.[1] Consider the following:

-

Reaction Temperature: This step requires high temperatures, typically above 250 °C, to facilitate the 6-electron electrocyclization.[1] Using a high-boiling point inert solvent like Dowtherm A or diphenyl ether is crucial to achieve and maintain this temperature uniformly.[6][7]

-

Heating Method: Conventional heating with a heating mantle is standard. However, modern approaches using microwave irradiation have been shown to significantly reduce reaction times and improve yields.[1][6] If available, a microwave reactor is a highly recommended alternative.

-

Alternative Catalysts: While traditionally a thermal reaction, the use of catalysts can promote cyclization under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been successfully used for the cyclization of similar intermediates, often with excellent yields.[6]

-

Issue 3: Difficulty in the Hydrolysis of the Ester

-

Question: I am struggling with the saponification of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or I am getting side products. What is the best approach?

-

Answer: Incomplete hydrolysis or side reactions can be problematic. Here's how to troubleshoot:

-

Choice of Base and Solvent: A common method is to use an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide.[8] Using a 2N sodium hydroxide solution and refluxing for 2 hours is a reliable starting point.[9]

-

Reaction Monitoring: Monitor the progress of the hydrolysis by TLC until the starting material is completely consumed.

-

Workup Procedure: After the reaction is complete, it is critical to cool the reaction mixture before acidification. Acidification with a mineral acid like hydrochloric acid to a pH of around 4 will precipitate the carboxylic acid product.[9] Ensure thorough washing of the collected solid with cold water to remove any inorganic salts.

-

Issue 4: Challenges in the Final Esterification Step

-

Question: The final esterification of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to this compound is not proceeding to completion. What are the recommended conditions?

-

Answer: This esterification can be achieved using standard methods, but optimization is key for high yield.

-

Fischer Esterification: The most common method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Refluxing the mixture is typically required.

-

Alternative Reagents: If the Fischer esterification is not efficient, consider using milder and more effective esterification reagents. For example, using methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF can be a good alternative.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the most critical step for maximizing the overall yield?

-

Q2: Are there any common side reactions to be aware of?

-

A2: During the initial condensation, self-condensation of the aniline can occur if the reaction temperature is too high. In the cyclization step, prolonged heating at very high temperatures can lead to decomposition of the product. In acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction, acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds can lead to tar formation.[10]

-

-

Q3: What are the best purification methods for the intermediates and final product?

-

A3: The anilinomethylenemalonate intermediate can often be purified by recrystallization from a suitable solvent like ethanol.[6] The cyclized product, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can also be purified by recrystallization from ethanol.[7] The final product, this compound, can be purified by column chromatography on silica gel.

-

-

Q4: Can I use a different starting aniline?

-

A4: The Gould-Jacobs reaction is versatile and can be used with various substituted anilines. However, the electronic nature of the substituent on the aniline can affect the reaction rate and yield. Electron-donating groups generally favor the reaction.

-

Experimental Protocols

Protocol 1: Synthesis of Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate

-

In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]

-

Heat the mixture at 110-130 °C for 1-2 hours, monitoring the reaction by TLC.

-

Remove the ethanol byproduct under reduced pressure.

-

The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)

-

Place the crude Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g) in a flask with Dowtherm A (10 mL).[7]

-

Heat the mixture to 250 °C and maintain this temperature for 5 hours.[7]

-

Cool the reaction mixture to room temperature.

-

Add n-hexane (10 mL) and stir for 10 minutes to precipitate the product.

-

Filter the solid product, dry it, and recrystallize from ethanol. A yield of around 95% can be expected under optimal conditions.[7]

Protocol 3: Hydrolysis to 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Suspend Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 2N sodium hydroxide solution.[9]

-

Heat the mixture to reflux for 2 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter if necessary.

-

Acidify the filtrate to pH 4 with 2N hydrochloric acid to precipitate the carboxylic acid.[9]

-

Collect the solid by filtration, wash with cold water, and dry.

Data Summary

| Step | Reactants | Key Conditions | Typical Yield | Reference |

| Condensation | 4-methylaniline, DEEM | 110-130 °C, 1-2 h | Good to Excellent | [1] |

| Cyclization | Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate | Dowtherm A, 250 °C, 5 h | ~95% | [7] |

| Hydrolysis | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 2N NaOH, reflux, 2 h | High | [9] |

Visualizing the Process

Gould-Jacobs Reaction Mechanism

Caption: Key stages in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yield.

References

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 17, 2026, from [Link]

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (n.d.). Retrieved February 17, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

-

Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Organic Letters, 5(23), 4121-4123. [Link]

-

Combes quinoline synthesis - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Retrieved February 17, 2026, from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]

-

Combes synthesis of quinolines. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 17, 2026, from [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved February 17, 2026, from [Link]

-

Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. [Link]

-

Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). Retrieved February 17, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 17, 2026, from [Link]

-

Quinoline. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved February 17, 2026, from [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

-

Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017, July 18). Retrieved February 17, 2026, from [Link]

-

Weyesa, A., & Bachu, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(33), 19450-19469. [Link]

- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).

-

Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI. [Link]

-

Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (n.d.). Retrieved February 17, 2026, from [Link]

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents. (n.d.).

-

Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Methyl 6-Methylquinoline-3-carboxylate

Case ID: QZn-3-Est-Purification Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Quinoline-3-Carboxylates

Executive Summary

Welcome to the technical support hub for Methyl 6-Methylquinoline-3-carboxylate . This guide addresses the specific chromatographic challenges inherent to this molecule.

The core challenge in purifying this compound lies in its dual nature: it possesses a basic quinoline nitrogen capable of interacting with acidic silanols (causing tailing) and a moderately polar ester group that dictates retention. Successful isolation requires neutralizing the stationary phase and selecting a solvent system that balances solubility with selectivity.

Module 1: Critical Troubleshooting (The "Tailing" Issue)

Q: My product elutes as a broad, streaking band rather than a sharp peak. It contaminates later fractions. What is happening?

A: This is the "Silanol Effect."

Standard silica gel (

The Fix: Amine Deactivation You must neutralize the silica surface before or during the run.

Protocol: The Triethylamine (TEA) Method [1][2]

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvents (e.g., 1% TEA in Hexane and 1% TEA in Ethyl Acetate).

-

Column Pre-treatment: Flush the packed column with 2-3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the active silanol sites.

-

Elution: Run your gradient as normal, maintaining the 1% TEA concentration.

Technical Note: TEA is volatile and easily removed during rotary evaporation. If you are using Mass Spectrometry (MS) downstream, be aware that TEA can suppress ionization; ensure it is fully removed or use ammonium hydroxide in MeOH if compatible.

Module 2: Method Development & Solvent Selection

Q: Which solvent system provides the best separation for this specific ester?

A: Hexane/Ethyl Acetate is the Gold Standard, but DCM is a viable alternative. this compound is lipophilic enough for normal phase chromatography but polar enough to require a significant modifier.

| Solvent System | Recommended Gradient | Application |

| Hexane / EtOAc | 0% | Standard Purification. Best for separating the product from non-polar impurities (e.g., unreacted hydrocarbons). |

| DCM / MeOH | 0% | High Polarity Impurities. Use only if the product sticks to the baseline in 50% EtOAc. Note: DCM has high loading capacity. |

| Toluene / Acetone | 0% | Orthogonal Selectivity. Use this if an impurity co-elutes in Hex/EtOAc. The pi-pi interactions of Toluene can separate aromatic byproducts. |

Q: How do I determine the correct Rf for scale-up?

Target an Rf of 0.25 – 0.35 in the isocratic solvent strength you plan to use (or the mid-point of your gradient).

-

If Rf > 0.5: The compound elutes too fast; separation from impurities will be poor.

-

If Rf < 0.1: The compound will broaden significantly due to diffusion.

Module 3: Sample Loading & Solubility

Q: The compound doesn't dissolve well in Hexane/EtOAc. Can I load it in DCM?

A: Avoid "Liquid Loading" in strong solvents if possible. Loading a sample dissolved in DCM (a strong solvent) onto a column running in Hexane (a weak solvent) causes the "Solvent Effect." The sample will travel down the column with the DCM plug, destroying resolution.

The Fix: Dry Loading (Solid Load) For quinoline carboxylates, dry loading is superior because it eliminates solubility issues and band broadening.

Dry Loading Protocol:

-

Dissolve the crude mixture in a minimal amount of DCM or Acetone (ensure total solubility).

-

Add silica gel to the flask (Ratio: 1g silica per 1g crude, or up to 3:1).

-

Rotary evaporate until the solvent is completely removed and the silica is a dry, free-flowing powder.

-

Pour this powder carefully onto the top of your pre-equilibrated column.

-

Add a layer of sand or a frit on top to protect the bed.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the tailing and solubility checkpoints.

Caption: Decision matrix for loading and mobile phase selection based on compound solubility and silanol interaction risks.

Module 5: Impurity Management (FAQs)

Q: I see a yellow impurity co-eluting or eluting just before my product. What is it?

A: In Friedländer or Skraup syntheses, this is often unreacted aniline (e.g., p-toluidine) or a nitro-intermediate if a reduction step was involved.

-

Diagnostic: Anilines stain brightly with Ninhydrin or p-Anisaldehyde.

-

Removal: If the aniline co-elutes, wash the crude organic phase with 1M HCl before chromatography. The basic aniline will protonate and move to the aqueous layer. Caution: The quinoline is also basic, but the ester group reduces the ring basicity slightly. Test on a small scale first to ensure you don't lose your product.

Q: Is the methyl ester stable on silica?

A: Generally, yes . Methyl esters are relatively robust. However, prolonged exposure to acidic silica (days) or extremely basic modifiers (high % ammonia) can lead to hydrolysis (forming the carboxylic acid, which will stick to the top of the column).

-

Best Practice: Do not leave the compound on the column overnight. Flush and collect immediately.

References

-

Phenomenex. (2025).[3] Tip on Peak Tailing of Basic Analytes - Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex. [Link]

-

Sorbent Technologies. (2025).[3] Flash Chromatography Basics & Solubility Guide.[3] Sorbtech.[3] [Link]

-

Biotage. (2023). 5 Steps to successful flash chromatography - Method Development. Biotage. [Link]

-

National Institutes of Health (NIH). (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

Sources

common side reactions in the Friedländer synthesis of quinolines

Topic: Common Side Reactions & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current Standards)

Core Directive & Scope

Welcome to the Friedländer Synthesis Technical Support Center. This guide addresses the specific chemical instabilities and competitive pathways inherent to the condensation of 2-aminoaryl carbonyls with

While the Friedländer synthesis is one of the most robust methods for constructing the quinoline pharmacophore, it is frequently plagued by three "silent killers": reactant self-condensation , regiochemical scrambling , and catalyst-induced degradation . This guide moves beyond basic textbook definitions to provide actionable, mechanistic interventions for these failure modes.

Critical Side Reactions: Mechanisms & Mitigation

Module A: The "Fragile Starter" (2-Aminoaryl Carbonyl Instability)

The most common cause of "black tar" results is not the reaction conditions, but the degradation of the starting material, specifically 2-aminobenzaldehyde (and its derivatives).

-

The Issue: 2-Aminobenzaldehyde is intrinsically unstable. It undergoes rapid self-condensation to form trimeric species or polymers (often deep red/brown tars) even at room temperature.

-

Mechanism: The amino group of one molecule condenses with the aldehyde of another, forming Schiff base oligomers that irreversibly polymerize.

-

Technical Intervention:

-

Protocol A (In-situ Generation): Do not isolate 2-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde (using Fe/AcOH or SnCl2) or 2-aminobenzyl alcohol (using MnO2 oxidation) directly in the presence of the ketone partner.

-

Protocol B (Stabilized Precursors): If isolation is necessary, store as the hydrochloride salt . The protonated amine (

) is non-nucleophilic, preventing self-polymerization. Neutralize immediately prior to use.

-

Module B: The "Competitor" (Ketone Self-Condensation)

-

The Issue: The ketone partner (e.g., acetophenone, cyclohexanone) possesses

-protons. Under the basic or acidic conditions required for the Friedländer reaction, this ketone can undergo self-aldol condensation faster than it reacts with the bulky 2-aminoaryl component. -

Symptoms: Low yield of quinoline; recovery of complex aliphatic/aromatic ketone dimers; "gummy" reaction mixture.

-

Technical Intervention:

-

Stoichiometry Control: Use a 2-3 equivalent excess of the ketone partner to account for sacrificial self-condensation.

-

Addition Rate: Employ inverse addition . Slowly add the catalyst to a mixture of reactants, or slowly add the ketone to the buffered amine solution to keep the free ketone concentration low relative to the amine.

-

Module C: Regioselectivity (The "Twin" Problem)

When reacting with an unsymmetrical ketone (e.g., 2-butanone), two enolizable positions exist: the methyl group (kinetic) and the methylene group (thermodynamic).

-

The Issue: Formation of regioisomeric mixtures (2-ethylquinoline vs. 2,3-dimethylquinoline).

-

Mechanistic Driver:

-

Acid Catalysis / Oxides: Typically favors the thermodynamic enol (more substituted), leading to attack at the methylene group (

2,3-disubstituted quinoline). -

Amine Catalysis (e.g., Pyrrolidine): Favors the kinetic enamine , leading to attack at the methyl group (

2-substituted quinoline).

-

-

Technical Intervention:

Visualizing the Competitive Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

Caption: Figure 1. Kinetic competition map showing the desired Friedländer pathway (green) versus the three primary side reactions: polymerization (red), self-aldol (yellow), and regiochemical scrambling (yellow).

Troubleshooting Guide & FAQ

Scenario 1: "My reaction mixture turned into a solid black tar within 30 minutes."

-

Diagnosis: Polymerization of the 2-aminobenzaldehyde.

-

Immediate Fix: Did you use free base 2-aminobenzaldehyde stored on the shelf? Discard it.

-

Protocol Adjustment: Switch to the hydrochloride salt of 2-aminobenzaldehyde. Dissolve the salt in the solvent first, add the ketone, and then add the base (e.g., KOH or piperidine) dropwise to release the free amine slowly in the presence of the ketone trap.

Scenario 2: "I have low yield, and NMR shows a mixture of the product and a complex aliphatic mess."

-

Diagnosis: Self-aldol condensation of the ketone partner.

-

Immediate Fix: Check the stoichiometry.

-

Protocol Adjustment: Increase the ketone equivalents to 2.5 eq . If using a base catalyst (KOH/NaOH), switch to a milder catalytic system like L-proline or Ionic Liquids ([Bmim]OH) which often suppress the intermolecular ketone-ketone reaction in favor of the intramolecular cyclization.

Scenario 3: "I am using 2-butanone (methyl ethyl ketone) and getting the wrong isomer."

-

Diagnosis: Regioselectivity failure (Kinetic vs. Thermodynamic mismatch).

-

Data Table: Catalyst Selection for Regiocontrol

| Target Isomer | Reaction Site | Control Type | Recommended Catalyst |

| 2-Ethylquinoline | Methyl ( | Kinetic | Pyrrolidine (10 mol%), TABO , or NaOH (conditions vary) |

| 2,3-Dimethylquinoline | Methylene ( | Thermodynamic | p-TsOH , H2SO4 , ZnCl2 , or FeCl3 |

Scenario 4: "Can I use microwave irradiation to speed this up?"

-

Answer: Yes, but with caution.

-

Risk: Microwave heating often accelerates the polymerization of the amino-aldehyde faster than the condensation.

-

Protocol: Use Solvent-Free conditions on a solid support (e.g., Silica-H2SO4 or Clay). The solid support separates the reactive sites physically, reducing polymerization probability while accelerating the condensation.

Diagnostic Flowchart

Use this decision tree to optimize your reaction conditions before starting the next batch.

Caption: Figure 2. Troubleshooting decision matrix for optimizing Friedländer synthesis yields and selectivity.

References

-

Friedländer, P. (1882).[3][4][5] "Ueber o-Amidobenzaldehyd".[3][6][7] Chemische Berichte, 15(2), 2572–2575.[3] Link[3]

-

Dormer, P. G., et al. (2003).[2][8] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts". The Journal of Organic Chemistry, 68(2), 467–477.[1][2] Link

-

Marco-Contelles, J., et al. (2009).[3] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[4][9] Chemical Reviews, 109(6), 2652–2671. Link

-

Jia, C.-S., et al. (2006).[3][4][8] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions". Organic & Biomolecular Chemistry, 4, 104-110.[4][8] Link

-

BenchChem Technical Support . "Troubleshooting low yield in Friedländer synthesis of quinolines". BenchChem. Link

Sources

- 1. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Friedlaender Synthesis [organic-chemistry.org]